Trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic Acid (CAS 733742-71-7): A Comprehensive Technical Guide
Trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic Acid (CAS 733742-71-7): A Comprehensive Technical Guide
Executive Summary
In modern pharmaceutical process development and medicinal chemistry, conformationally restricted scaffolds are critical for enhancing target binding affinity and metabolic stability. Trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-71-7) is a highly specialized γ -keto acid derivative that serves as a versatile building block[1][2]. Characterized by a cyclohexane ring substituted with a 3-methylbenzoyl group and a carboxylic acid in a trans relationship, this compound offers a rigid framework with precisely defined vectors for functionalization.
This whitepaper provides an authoritative guide on the physicochemical profiling, mechanistic synthesis, structural dynamics, and analytical validation of this critical intermediate, designed for researchers and drug development professionals.
Physicochemical Profiling
The dual functionality of a γ -keto acid—comprising an electrophilic ketone and a nucleophilic/acidic carboxylate—imparts diverse reactivity[3]. The trans stereochemistry ensures that the bulky 3-methylbenzoyl and carboxylic acid groups adopt a thermodynamically favored diequatorial conformation, minimizing 1,3-diaxial steric clashes.
Table 1: Quantitative Physicochemical Data
| Property | Value | Method / Source |
| Chemical Name | trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid | IUPAC Nomenclature |
| CAS Registry Number | 733742-71-7 | Chemical Databases[1][2] |
| Molecular Formula | C15H18O3 | Structural Analysis[4] |
| Molecular Weight | 246.31 g/mol | Computed[1] |
| Stereochemistry | trans (1R,2R / 1S,2S racemate) | NMR / Crystallography[5] |
| Related Isomer | cis isomer (CAS: 733742-60-4) | Registry Data[6] |
Note: In the solid state, related 2-aroylcyclohexanecarboxylic acids exist as dimers held together by intermolecular hydrogen bonds between the carboxylic acid groups, while the ketone carbonyl remains unassociated[5].
Retrosynthetic Analysis & Mechanistic Synthesis
The most efficient and scalable route to synthesize trans-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid relies on the nucleophilic acyl substitution of a cyclic anhydride by a Grignard reagent.
Synthesis Workflow
Fig 1: Grignard-mediated ring-opening synthesis of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Each step includes specific operational choices grounded in mechanistic causality to ensure high yield and stereochemical integrity.
Step 1: Preparation of the Grignard Reagent
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Action: Suspend magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF). Add a catalytic amount of iodine to activate the magnesium. Dropwise add 3-bromotoluene (1.0 eq) while maintaining a gentle reflux.
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Causality: THF is strictly required over non-polar solvents because its ether oxygens coordinate to the electropositive magnesium center, stabilizing the Grignard complex. Iodine cleans the magnesium oxide passivation layer, ensuring reliable initiation.
Step 2: Cryogenic Nucleophilic Addition
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Action: Dissolve trans-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous THF and cool the reactor to -20 °C. Add the 3-methylphenylmagnesium bromide solution dropwise over 2 hours.
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Causality: The cyclic anhydride is highly electrophilic. Maintaining cryogenic temperatures (-20 °C) is a critical control parameter; it prevents the newly formed ketone from undergoing a secondary nucleophilic attack by the Grignard reagent, which would yield an undesired tertiary alcohol impurity.
Step 3: Acidic Quench and Phase Separation
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Action: Quench the reaction mixture by slowly pouring it into a vigorously stirred solution of cold 1M HCl. Extract the aqueous layer with ethyl acetate.
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Causality: The acidic quench serves a dual purpose. It protonates the magnesium carboxylate intermediate to yield the free γ -keto acid, and it breaks down unreacted Grignard reagent. Furthermore, it solubilizes the magnesium salts into the aqueous phase, self-validating the extraction process by preventing emulsion formation.
Step 4: Crystallization and Purification
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Action: Concentrate the organic layer and recrystallize the crude product from an ethyl acetate/hexanes mixture.
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Causality: Recrystallization exploits the differential solubility of the trans isomer compared to potential cis epimers (CAS: 733742-60-4)[6] or unreacted starting materials, ensuring high diastereomeric purity.
Structural Dynamics & Reactivity Pathways
The γ -keto acid structural motif is highly prized in medicinal chemistry because it can be selectively manipulated at either the ketone or the carboxylic acid vector without requiring extensive protecting group strategies[3].
Downstream Reactivity Diagram
Fig 2: Downstream reactivity pathways of the γ-keto acid core in pharmaceutical development.
Mechanistic Insights
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Amidation: The carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form amides. The steric bulk of the adjacent cyclohexane ring requires highly reactive activated esters to ensure complete conversion.
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Reduction & Lactonization: Reduction of the ketone yields a γ -hydroxy acid. Under acidic conditions, this intermediate spontaneously undergoes intramolecular cyclization to form a conformationally locked bicyclic lactone, a common pharmacophore in central nervous system (CNS) therapeutics[3][5].
Analytical Validation & Quality Control
To guarantee the integrity of CAS 733742-71-7 for downstream API synthesis, the following analytical self-validation framework must be applied:
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High-Performance Liquid Chromatography (HPLC): Utilized to validate overall chemical purity. A reverse-phase C18 column with a gradient of water/acetonitrile (0.1% TFA) effectively separates the target compound from tertiary alcohol byproducts and unreacted anhydride.
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Nuclear Magnetic Resonance (1H & 13C NMR): NMR is the definitive tool for stereochemical validation. In the 1H NMR spectrum, the coupling constants ( J -values) of the methine protons on the cyclohexane ring (C1 and C2) will exhibit characteristic axial-axial coupling (typically 10–12 Hz). This confirms the diequatorial substitution pattern inherent to the trans isomer, distinguishing it from the cis epimer[5].
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Liquid Chromatography-Mass Spectrometry (LC-MS): Operated in negative electrospray ionization (ESI-) mode, the compound readily loses a proton to yield the carboxylate anion, validating the molecular weight via the [M-H]⁻ peak at m/z 245.1[7].
References
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"TRANS-2-(3-METHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID - NextSDS", NextSDS. URL: [Link]
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"CIS-2-(3-METHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID - NextSDS", NextSDS. URL: [Link]
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"Stock compounds-M250228 017", EOS Med Chem Blog. URL: [Link]
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"2-Benzoylcyclohexanecarboxylic acid | C14H16O3 | CID 2756601", PubChem. URL: [Link]
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"(±)-trans-2-Benzoylcyclohexanecarboxylic Acid. Structure and Hydrogen-Bonding Pattern of a γ-Keto Acid", Acta Crystallographica Section C. URL: [Link]
Sources
- 1. Trans-cyclohexane-1 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Stock compounds-M250228 017 : eosmedchem_lenaのblog [eosmedchem-lena.blog.jp]
- 3. 2-Benzoylcyclohexanecarboxylic acid | Benchchem [benchchem.com]
- 4. nextsds.com [nextsds.com]
- 5. journals.iucr.org [journals.iucr.org]
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- 7. 2-Benzoylcyclohexanecarboxylic acid | C14H16O3 | CID 2756601 - PubChem [pubchem.ncbi.nlm.nih.gov]
